Lidocaine sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

24847-67-4 |

|---|---|

Formule moléculaire |

C14H24N2O5S |

Poids moléculaire |

332.42 g/mol |

Nom IUPAC |

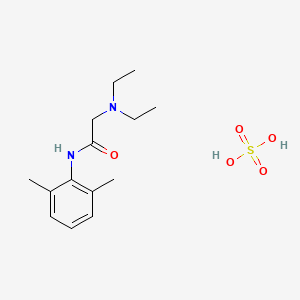

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;sulfuric acid |

InChI |

InChI=1S/C14H22N2O.H2O4S/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-5(2,3)4/h7-9H,5-6,10H2,1-4H3,(H,15,17);(H2,1,2,3,4) |

Clé InChI |

WKECJNYGULLKBJ-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.OS(=O)(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Lidocaine Sulfate on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine (B1675312), a widely used local anesthetic and Class Ib antiarrhythmic agent, exerts its therapeutic effects primarily through the blockade of voltage-gated sodium channels (NaV).[1][2] These channels are critical for the initiation and propagation of action potentials in excitable tissues such as neurons and cardiomyocytes.[1] Lidocaine's interaction with NaV channels is complex and state-dependent, a feature that is fundamental to its clinical efficacy and tissue specificity.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying lidocaine's action on voltage-gated sodium channels, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Mechanism of Action: State-Dependent Blockade

The cornerstone of lidocaine's mechanism is its preferential binding to the open and inactivated states of the sodium channel over the resting state.[4][5][6] This "modulated receptor hypothesis" posits that the affinity of the channel's binding site for lidocaine changes with its conformational state, which is in turn governed by the membrane potential.[1][4][7]

Lidocaine, being a weak base with a pKa of approximately 7.6-7.9, exists in both a charged (protonated) and neutral form at physiological pH.[8] The neutral form is lipid-soluble and can readily cross the cell membrane to access the intracellular binding site.[9] Once inside the cell, the equilibrium shifts, and the charged form of lidocaine is thought to be the primary species that interacts with the channel from the intracellular side.[4][9]

The binding site for lidocaine is located within the inner pore of the sodium channel, involving amino acid residues in the S6 transmembrane segments of domains I, III, and IV.[10][11][12] Specifically, a phenylalanine residue in domain IV, S6 (DIVS6) is a critical determinant of use-dependent block.[10]

The consequences of lidocaine binding are twofold:

-

Direct Pore Block: Lidocaine physically occludes the pore, preventing the influx of sodium ions necessary for depolarization.[1][11]

-

Stabilization of the Inactivated State: Lidocaine binding stabilizes the channel in an inactivated conformation, making it unavailable to open in response to a subsequent stimulus.[2][6] This leads to a prolonged refractory period and a reduction in the firing rate of neurons and cardiomyocytes.

This state-dependent binding explains the use-dependent and voltage-dependent nature of lidocaine's block. Tissues that are frequently depolarizing (i.e., have a higher firing rate) will have more channels in the open and inactivated states, making them more susceptible to blockade by lidocaine.[13][14] Similarly, depolarized tissues, such as ischemic myocardium, will have a greater proportion of inactivated channels, leading to enhanced lidocaine efficacy in these pathological conditions.[2][15]

Quantitative Analysis of Lidocaine's Effects

The interaction of lidocaine with various NaV channel isoforms has been quantified through numerous electrophysiological studies. The following tables summarize key quantitative data, including half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd), which are crucial for understanding the potency and selectivity of lidocaine.

| Parameter | NaV Isoform | Cell Type | Experimental Condition | Value | Reference |

| IC50 (Tonic Block) | TTX-resistant (TTXr) | DRG Neurons | Resting State | 210 µM | [16] |

| TTX-sensitive (TTXs) | DRG Neurons | Resting State | 42 µM | [16] | |

| IC50 (Inactivated State) | TTX-resistant (TTXr) | DRG Neurons | Inactivated State | 60 µM | [16] |

| EC50 | NaV1.7 | Xenopus Oocytes | - | 450 µM | [17][18] |

| NaV1.8 | Xenopus Oocytes | - | 104 µM | [17][18] | |

| Kd (Inactivated State) | Cardiac | Rabbit Purkinje Fibers | Depolarized Holding Potential | ~10 µM | [14] |

| Cardiac | Rabbit Purkinje Fibers | Hyperpolarized Holding Potential | >300 µM | [14] | |

| Skeletal Muscle (slow-inactivated) | Xenopus Oocytes | - | 15-25 µM | [15] | |

| Skeletal Muscle (fast-inactivated) | Xenopus Oocytes | - | 24 µM | [15] |

| Parameter | NaV Isoform | Preparation | Lidocaine Concentration | Effect | Reference |

| Peak INa Inhibition | Wild-Type + Kir cells | HEK293 cells | 1 mM | 96 ± 1% | [19] |

| Peak INa Inhibition | IFM/Q3 + Kir cells | HEK293 cells | 1 mM | 37 ± 8% | [19] |

| Current Reduction | Ventricular Myocytes | Ischemic Zone | 20 µM | Significantly greater than normal zone | [19] |

| Mean Open Time | Cardiac | Rabbit Ventricular Myocytes | 80 µM | No significant change (Control: 1.4 ± 0.6 msec; Lidocaine: 1.2 ± 0.3 msec) | [13] |

| Gating Charge (Qmax) Reduction | hH1a | Fused tsA201 cells | - | 38% | [12] |

| Recovery from Inactivation (τ) | Cardiac | Rabbit Purkinje Fibers | - | Slow component induced (τ ≈ 1-2 s) | [14] |

| Recovery from Inactivation (τ1) | TTXr | DRG Neurons | 10 µM Bupivacaine (B1668057) (similar local anesthetic) | Slowed from 2 to 5 ms | [16] |

| Use-Dependent Block (% at 20 Hz) | TTXr | DRG Neurons | 100 µM | 81% | [16] |

Experimental Protocols

The quantitative data presented above are primarily derived from patch-clamp electrophysiology experiments. Below is a detailed methodology for a typical whole-cell voltage-clamp experiment to assess the effect of lidocaine on voltage-gated sodium channels.

Whole-Cell Voltage-Clamp Protocol for Assessing Lidocaine Effects

1. Cell Preparation:

- Culture cells expressing the voltage-gated sodium channel of interest (e.g., HEK293 cells stably transfected with a specific NaV isoform, or primary neurons/cardiomyocytes) on glass coverslips.

- Allow cells to adhere and grow to an appropriate confluency for patch-clamping.

2. Solution Preparation:

- External (Bath) Solution: Prepare a physiological saline solution (e.g., Tyrode's solution) containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. Adjust pH to 7.4 with NaOH.[19] The osmolarity should be approximately 290-310 mOsm.[20]

- Internal (Pipette) Solution: Prepare a solution that mimics the intracellular environment, for example (in mM): 120 K-gluconate, 20 KCl, 5 MgCl2, 5 EGTA, 10 HEPES, and 4 ATP-Mg. Adjust pH to 7.2 with KOH.[19] The osmolarity should be slightly lower than the external solution (e.g., 270-290 mOsm).[20]

- Lidocaine Stock Solution: Prepare a concentrated stock solution of lidocaine hydrochloride (e.g., 10-100 mM) in deionized water. This stock can be stored at 4°C for short-term use or at -20°C for long-term storage.[19][20] Prepare fresh dilutions in the external solution on the day of the experiment.

3. Pipette Fabrication:

- Pull borosilicate glass capillaries using a micropipette puller to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.[19]

4. Establishing Whole-Cell Configuration:

- Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

- Using a micromanipulator, approach a target cell with the patch pipette while applying slight positive pressure to keep the tip clean.[20]

- Once the pipette touches the cell membrane, release the positive pressure to allow for the formation of a high-resistance seal (a "giga-seal," >1 GΩ) between the pipette tip and the cell membrane.[20]

- Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration, which allows for electrical access to the entire cell.[20]

5. Voltage-Clamp Recording:

- Switch the amplifier to voltage-clamp mode.[21]

- Hold the cell at a holding potential where most sodium channels are in the resting state (e.g., -80 mV to -120 mV).

- Apply a series of voltage steps (e.g., from the holding potential to various depolarized potentials, such as -60 mV to +40 mV) to elicit sodium currents.[19]

- Record the baseline sodium currents for several minutes to ensure stability.

6. Lidocaine Application:

- Switch the perfusion system to the external solution containing the desired concentration of lidocaine.

- Allow sufficient time for the drug to equilibrate and exert its effect.

- Record sodium currents in the presence of lidocaine using the same voltage protocols as in the baseline recording.

7. Data Analysis:

- Measure the peak amplitude of the sodium current before and after lidocaine application to determine the degree of tonic block.

- To assess use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 5-20 Hz) and measure the progressive reduction in current amplitude.[16]

- To study the effect on channel kinetics, analyze the time course of current activation and inactivation.

- Construct dose-response curves by applying a range of lidocaine concentrations and fitting the data to the Hill equation to determine the IC50 value.[17]

Visualizing the Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts of lidocaine's mechanism of action and the experimental workflow.

Conclusion

Lidocaine sulfate's mechanism of action on voltage-gated sodium channels is a well-studied example of state-dependent drug-receptor interaction. Its preferential binding to the open and inactivated states of the channel leads to a use- and voltage-dependent blockade that is crucial for its clinical applications in local anesthesia and the treatment of cardiac arrhythmias. The quantitative data derived from electrophysiological experiments provide a detailed understanding of its potency and isoform selectivity. The methodologies outlined in this guide serve as a foundation for further research into the structure-function relationships of sodium channels and the development of novel channel-modulating therapeutics. The continued investigation into the nuanced interactions between drugs like lidocaine and their target ion channels will undoubtedly pave the way for more effective and safer medications.

References

- 1. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. State-dependent block underlies the tissue specificity of lidocaine action on batrachotoxin-activated cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Kinetic effects of quaternary lidocaine block of cardiac sodium channels: a gating current study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rate-dependent effects of lidocaine on cardiac dynamics: Development and analysis of a low-dimensional drug-channel interaction model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Blockade of cardiac sodium channels by lidocaine. Single-channel analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functional consequences of lidocaine binding to slow-inactivated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. docs.axolbio.com [docs.axolbio.com]

Physicochemical properties of lidocaine sulfate for in vitro studies

An In-Depth Technical Guide to the Physicochemical Properties of Lidocaine (B1675312) Sulfate (B86663) for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of lidocaine sulfate, offering essential data and methodologies crucial for designing and executing robust in vitro studies. Understanding these fundamental characteristics is paramount for ensuring experimental accuracy, reproducibility, and the correct interpretation of results.

Core Physicochemical Properties

This compound is the salt form of the widely used local anesthetic, lidocaine. Its properties, particularly solubility and stability, are critical considerations for preparing stock solutions and experimental media for in vitro assays.

Quantitative Data Summary

The key physicochemical parameters for lidocaine and its sulfate salt are summarized below. It is important to distinguish between lidocaine base and its salt forms, as their properties can differ significantly.

| Property | Lidocaine Base | This compound | Data Source(s) |

| Molecular Formula | C₁₄H₂₂N₂O | C₁₄H₂₄N₂O₅S | [1][2] |

| Molecular Weight | 234.34 g/mol | 332.42 g/mol | [1][2][3][4] |

| Melting Point | 66 - 69 °C | Not well-characterized in literature | [4][5][6] |

| pKa (of tertiary amine) | 7.7 - 7.8 | 7.7 - 7.8 | [4][7][8] |

| Aqueous Solubility | Insoluble | Moderate | [1][9] |

| Property | Lidocaine Hydrochloride | Data Source(s) |

| Molecular Weight | 270.80 g/mol | [10] |

| Aqueous Solubility | High / Easily Soluble | [1][7] |

Note: Lidocaine hydrochloride is more commonly used due to its higher aqueous solubility compared to the sulfate salt.[1] Researchers should carefully consider the implications of the counter-ion on solution pH and experimental design.

Stability Profile

-

pH Stability: The maximum stability for lidocaine in aqueous solutions is within a pH range of approximately 3 to 6.[11]

-

Degradation: Lidocaine is a very stable molecule.[12] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) have shown that significant degradation products are not observed under typical experimental timeframes.[12] However, prolonged exposure to harsh conditions, such as strong oxidizing agents (e.g., H₂O₂) or certain metal ions (Fe²⁺, Cu²⁺), can induce degradation.[11][13]

-

Storage: Commercially prepared solutions of lidocaine salts are generally stable for at least 18 months under recommended storage conditions.[4] For in vitro studies, it is advisable to prepare fresh stock solutions and store them appropriately (e.g., refrigerated or frozen in aliquots) to minimize the potential for degradation.

Experimental Protocols for Property Determination

The following sections detail standard methodologies for determining the key physicochemical properties of a substance like this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent (e.g., water, phosphate-buffered saline, cell culture medium) at a constant temperature.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed, screw-cap vial or flask. The excess solid should be clearly visible.

-

Equilibration: Place the sealed container in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C for biological studies) for a sufficient period to reach equilibrium (typically 24-72 hours).[14][15]

-

Phase Separation: After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant without disturbing the undissolved solid. Further clarify the supernatant by centrifugation (e.g., at 5000 rpm for 10 minutes) and/or filtration through a low-binding membrane filter (e.g., 0.22 µm).[14]

-

Quantification: Accurately dilute the clarified supernatant with a suitable solvent. Determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

-

Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.[15]

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the dissociation constant (pKa) of ionizable compounds.

Objective: To determine the pH at which 50% of the this compound molecules are in their ionized form and 50% are in their non-ionized (free base) form.

Methodology:

-

Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a defined volume of purified water or a solution of constant ionic strength (e.g., 0.15 M KCl) to create a sample solution of known concentration (e.g., 1 mM).[16][17]

-

Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[16] Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[16]

-

Titration: If the compound is a weak base like lidocaine, first acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure all molecules are fully protonated.

-

Slowly titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each addition, allowing the reading to stabilize.[16][17]

-

Data Analysis: Plot the measured pH values against the volume of titrant added. The resulting titration curve will be sigmoidal. The pKa is the pH value at the half-equivalence point, which corresponds to the inflection point of the curve.[18][19]

Protocol for Melting Point Determination (Capillary Method)

This is the most common pharmacopeial method for determining the melting range of a crystalline solid.

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Methodology:

-

Sample Preparation: Ensure the this compound sample is finely powdered and thoroughly dry.[20] Load a small amount of the powder into a thin-walled capillary tube, packing it to a height of 2-4 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[21]

-

Initial Determination (Optional): Perform a rapid heating run (e.g., 10-20°C/min) to find an approximate melting temperature.[22]

-

Accurate Determination: For a new, properly prepared sample, heat the apparatus rapidly to a temperature about 10°C below the approximate melting point.

-

Then, decrease the heating rate to 1-2°C per minute.[21][23]

-

Observation and Recording: Record two temperatures:

-

The melting range is reported as T1 – T2. A narrow range (e.g., 0.5-1.0°C) is indicative of a pure substance.[22]

In Vitro Experimental Considerations and Workflows

Signaling Pathway: Inhibition of NF-κB

In vitro studies have demonstrated that lidocaine can exert anti-inflammatory effects independent of its sodium channel-blocking activity. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[24][25] This inhibition occurs in a dose-dependent manner and leads to the downstream reduction of pro-inflammatory cytokine production, such as Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ).[24][25]

General Workflow for In Vitro Studies

A logical workflow is essential for studying the effects of this compound on cellular models. This includes careful solution preparation, cell treatment, and endpoint analysis.

Solution Preparation Logic

Preparing a stable, soluble, and pH-appropriate solution is the critical first step for any in vitro experiment. Given that lidocaine is a weak base, dissolving its salt form in a neutral physiological buffer can sometimes lead to precipitation of the less soluble free base.

References

- 1. This compound (24847-67-4) for sale [vulcanchem.com]

- 2. This compound | C14H24N2O5S | CID 46912271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. U.S. Pharmacopeia Lidocaine, 137-58-6, MFCD00026733, 250mg, Quantity: Each | Fisher Scientific [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Lidocaine | 137-58-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]

- 10. This compound (1:1) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis | Semantic Scholar [semanticscholar.org]

- 12. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 14. Preparation and Characterization of Lidocaine-Loaded, Microemulsion-Based Topical Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 19. pKa and log p determination | PPTX [slideshare.net]

- 20. thinksrs.com [thinksrs.com]

- 21. westlab.com [westlab.com]

- 22. chem.ucalgary.ca [chem.ucalgary.ca]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Lidocaine Sulfate in Animal Models: An In-depth Technical Guide

Introduction

Lidocaine (B1675312), an aminoethylamide, is a widely utilized local anesthetic and a class 1b antiarrhythmic agent in both human and veterinary medicine.[1][2] Its therapeutic efficacy is dictated by its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—which can vary significantly across different animal species. Understanding these inter-species differences is critical for drug development professionals, researchers, and scientists in preclinical studies and for establishing safe and effective dosing regimens in veterinary practice. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of lidocaine in various animal models, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental pathways.

Metabolism of Lidocaine

Lidocaine is extensively metabolized, primarily in the liver, with approximately 80% of a dose being excreted as metabolites.[2] The metabolic fate of lidocaine involves several key biochemical reactions.

The primary metabolic pathway is sequential N-deethylation, which is catalyzed mainly by cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4.[2] This process first converts lidocaine into monoethylglycinexylidide (B1676722) (MEGX), a metabolite that retains significant pharmacological activity, possessing about 80-90% of the antiarrhythmic and anticonvulsant potency of the parent drug.[1][2][3] MEGX is further deethylated to form the inactive metabolite, glycinexylidide (B194664) (GX).[2][4]

Other significant metabolic routes include hydroxylation of the aromatic ring to produce 3-hydroxylidocaine (B23898) and 4-hydroxylidocaine (B44769), and hydrolysis of the amide bond to yield 2,6-xylidine, which is also known as 2,6-dimethylaniline (B139824) (DMA) in some species like cattle.[2][5][6] This 2,6-xylidine metabolite can be further metabolized to 4-hydroxyxylidine by CYP2E1.[2] Most of these phase I metabolites subsequently undergo phase II conjugation reactions before being excreted in the urine.[1]

Species-dependent variations in these pathways are notable. For instance, 2,6-xylidine (DMA) has been identified as a particularly important metabolite in cows.[6][7]

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. ClinPGx [clinpgx.org]

- 3. Pharmacokinetics of lidocaine and its active metabolites in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of intravenous, subcutaneous, and topical administration of lidocaine hydrochloride and metabolites 3-hydroxylidocaine, monoethylglycinexylidide, and 4-hydroxylidocaine in horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro metabolism of lidocaine in subcellular post-mitochondrial fractions and precision cut slices from cattle liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Core Science of Lidocaine's Impact on Neuronal Excitability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lidocaine (B1675312), a widely utilized local anesthetic and Class Ib antiarrhythmic agent, primarily exerts its physiological effects by modulating neuronal excitability. The cornerstone of its mechanism lies in the blockade of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[1][2][3] This interaction is not static; lidocaine exhibits a state-dependent affinity, preferentially binding to the open and inactivated states of the VGSC over the resting state.[1][2][4] This characteristic leads to a use-dependent or frequency-dependent block, where the inhibitory effect is more pronounced in rapidly firing neurons.[3][5] The macroscopic consequences of this molecular interaction include an increased threshold for action potential generation, slowed nerve impulse conduction, and a dose-dependent suppression of neuronal firing frequency.[2][6][7] This technical guide provides a comprehensive examination of the biophysical and pharmacological effects of lidocaine sulfate (B86663) on neuronal excitability, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Data Presentation

The following tables summarize the quantitative effects of lidocaine on various neuronal parameters, compiled from multiple electrophysiological studies.

Table 1: Inhibitory Concentrations (IC50) of Lidocaine in Different Neuronal Models

| Neuronal Model | Channel/Current Type | IC50 Value | Reference |

| Rat Dorsal Root Ganglion Neurons | Tetrodotoxin-resistant (TTXr) Na+ currents (tonic block) | 210 µM | [5] |

| Rat Dorsal Root Ganglion Neurons | Tetrodotoxin-sensitive (TTXs) Na+ currents (tonic block) | 42 µM | [5] |

| Rat Dorsal Root Ganglion Neurons | TTXr Na+ currents (inactivated state) | 60 µM | [5] |

| Xenopus Oocytes expressing Nav1.7 | Sodium Current | 450 µM | [8] |

| Xenopus Oocytes expressing Nav1.8 | Sodium Current | 104 µM | [8] |

| Rat Spinal Substantia Gelatinosa Neurons | Hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current (Ih) | 80 µM | [9][10] |

| Mouse Cortical Neurons | Acid-sensing ion channel (ASIC) currents | 11.79 ± 1.74 mM | [9] |

Table 2: Effects of Lidocaine on Action Potential and Neuronal Firing Parameters

| Neuronal Preparation | Lidocaine Concentration | Effect on Action Potential/Firing | Quantitative Change | Reference |

| Rat Superior Cervical Ganglion | 400 nmol | Increased firing threshold | Significant (p < 0.01) | [7] |

| Rat Superior Cervical Ganglion | 400 nmol | Increased action potential duration | Significant (p < 0.01) | [7] |

| Rat Superior Cervical Ganglion | 400 nmol | Decreased action potential amplitude | Significant (p < 0.01) | [7] |

| Rat Dorsal Root Ganglion Neurons | 30 µM | Reduced firing frequency | Clear reduction | [5] |

| Rat Substantia Gelatinosa Neurons | 100, 600, 1000 µM | Decreased action potential firing frequency | Dose-dependent decrease | [10][11] |

| Rat Spinal Dorsal Horn Neurons (Tonic Firing) | 100 µM | Reduced repetitive firing | Significant (P = 0.0016) | [12] |

| Rat Spinal Dorsal Horn Neurons (Adapting Firing) | 100 µM | Decreased peak AP amplitude | Significant (P = 0.013) | [12] |

| Rat Spinal Dorsal Horn Neurons (Single Spike) | 100 µM | Decreased peak AP amplitude | Significant (P = 0.031) | [12] |

| CA3 Pyramidal Neurons | 100 µM | Suppression of spiking | Noted suppression | [13] |

Signaling Pathways and Molecular Mechanisms

The primary mechanism of lidocaine's action is the blockade of voltage-gated sodium channels.[6] Lidocaine, in its charged form, is thought to access its binding site from the intracellular side of the neuronal membrane.[4][14] The affinity of lidocaine for its binding site is dependent on the conformational state of the channel.[1][15]

Experimental Protocols

A fundamental technique to investigate the effects of lidocaine on neuronal excitability is the whole-cell patch-clamp electrophysiology.

Protocol: Whole-Cell Patch-Clamp Recording of Lidocaine's Effect on Action Potential Firing

-

Neuronal Preparation:

-

Isolate dorsal root ganglion (DRG) neurons from rats or mice, or use cultured neuronal cell lines (e.g., SH-SY5Y).[12][16]

-

For DRG neurons, enzymatic dissociation (e.g., with collagenase and dispase) followed by mechanical trituration is typically employed.

-

Plate the dissociated neurons on poly-L-lysine coated coverslips and culture in appropriate media (e.g., DMEM/F12 supplemented with serum and growth factors).

-

-

Electrophysiological Recording Setup:

-

Use a patch-clamp amplifier, a data acquisition system, and a microscope with manipulators.

-

Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Intracellular Solution (example): (in mM) 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, 0.5 Na-GTP, adjusted to pH 7.3 with KOH.

-

Extracellular Solution (example): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH. Tetrodotoxin (TTX) may be included to isolate specific sodium channel subtypes.[17]

-

-

Recording Procedure:

-

Transfer a coverslip with adherent neurons to the recording chamber and perfuse with extracellular solution.

-

Under visual guidance, approach a neuron with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Switch to current-clamp mode to record membrane potential and action potentials.

-

-

Lidocaine Application and Data Acquisition:

-

Establish a stable baseline recording of spontaneous or evoked action potentials. Action potentials can be evoked by injecting depolarizing current steps.

-

Prepare stock solutions of lidocaine sulfate and dilute to the desired final concentrations in the extracellular solution.

-

Apply lidocaine to the neuron via the perfusion system.

-

Record changes in action potential firing frequency, amplitude, duration, and threshold in response to different concentrations of lidocaine.[10][12]

-

-

Data Analysis:

-

Analyze the recorded traces using appropriate software (e.g., pCLAMP, AxoGraph).

-

Quantify the changes in action potential parameters before and after lidocaine application.

-

Generate dose-response curves to determine the IC50 of lidocaine for inhibiting neuronal firing.

-

Logical Relationships of Lidocaine's Effects

The molecular action of lidocaine on VGSCs initiates a cascade of events that culminates in the suppression of neuronal excitability and the physiological effect of local anesthesia.

Conclusion

The therapeutic efficacy of lidocaine in modulating neuronal excitability is firmly rooted in its well-characterized, state- and use-dependent interaction with voltage-gated sodium channels.[1][3][4] This in-depth technical guide has provided a quantitative and methodological overview of these effects, intended to serve as a foundational resource for researchers and professionals in the fields of neuroscience and drug development. A thorough understanding of the molecular and cellular actions of lidocaine is paramount for its safe and effective clinical application and for the development of novel therapeutics targeting neuronal excitability.

References

- 1. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]

- 3. What is the mechanism of Lidocaine? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of lidocaine on the excitability and membrane properties of the nerve cell soma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. benchchem.com [benchchem.com]

- 10. Lidocaine Inhibits HCN Currents in Rat Spinal Substantia Gelatinosa Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms of lidocaine's action on subtypes of spinal dorsal horn neurons subject to the diverse roles of Na(+) and K(+) channels in action potential generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antagonism of Lidocaine Inhibition by Open-Channel Blockers That Generate Resurgent Na Current | Journal of Neuroscience [jneurosci.org]

- 14. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. State-dependent block underlies the tissue specificity of lidocaine action on batrachotoxin-activated cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of Lidocaine and Articaine on Neuronal Survival and Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of Acid Sensing Ion Channel Currents by Lidocaine in Cultured Mouse Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Lidocaine Sulfate in Neuropathic Pain Models: A Technical Guide

This technical guide provides an in-depth overview of the preliminary research on lidocaine (B1675312) sulfate (B86663) for the management of neuropathic pain. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of mechanisms of action, experimental protocols, and key quantitative findings from preclinical studies.

Introduction to Neuropathic Pain and Lidocaine

Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. Its prevalence is estimated to be between 7% and 10% of the general population.[1][2] The underlying mechanisms are complex, often involving peripheral and central sensitization, which leads to symptoms like allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain response).

Lidocaine, a widely used local anesthetic, has been investigated for its potential to alleviate neuropathic pain when administered systemically.[3][4] As the only local anesthetic approved for intravenous use, it has shown promise in treating various neuropathic pain conditions, including diabetic neuropathy, post-herpetic neuralgia, and complex regional pain syndrome.[3][4] This document synthesizes the foundational preclinical evidence that underpins its clinical application.

Mechanism of Action

The primary analgesic mechanism of lidocaine in neuropathic pain is the blockade of voltage-gated sodium channels (NaV).[3][4] Nerve injury leads to an abnormal accumulation and activation of these channels at the site of injury and in the dorsal root ganglion (DRG).[4] This results in spontaneous, ectopic discharges that drive neuropathic pain.[4] Lidocaine suppresses this aberrant firing at concentrations that do not significantly affect normal nerve conduction.[4]

Beyond sodium channel blockade, the effects of lidocaine are multifaceted:

-

Anti-inflammatory Properties: Lidocaine can reduce the circulation of inflammatory cytokines, which are key mediators of secondary hyperalgesia and central sensitization.[1] It has been shown to regulate the polarization of microglia, the primary immune cells of the central nervous system, from a pro-inflammatory (M1) to an anti-inflammatory (M2) state.[5]

-

Modulation of Other Ion Channels: Lidocaine can inhibit hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which contribute to neuronal hyperexcitability.[3] It also interacts with potassium and calcium channels.[3][6]

-

Central Effects: Systemic lidocaine acts on the central nervous system, including the spinal dorsal horn, to suppress polysynaptic reflexes and modulate excitatory and inhibitory neurotransmission.[1][3][6]

Experimental Protocols in Neuropathic Pain Models

Preclinical investigations predominantly rely on rodent models that mimic the symptoms of human neuropathic pain.

A widely used model is the Chronic Constriction Injury (CCI) of the sciatic nerve.[5][7][8][9]

-

Objective: To create a reproducible peripheral nerve injury that results in chronic neuropathic pain behaviors.

-

Procedure:

-

Anesthesia: Wistar rats are anesthetized (e.g., with ketamine and xylazine).

-

Surgical Exposure: The common sciatic nerve is exposed at the mid-thigh level through blunt dissection of the biceps femoris muscle.

-

Ligation: Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve with chromic gut or silk sutures, spaced approximately 1 mm apart.

-

Closure: The muscle and skin layers are closed with sutures.

-

-

Outcome: This procedure induces mechanical allodynia and thermal hyperalgesia in the ipsilateral paw, typically developing within a few days and lasting for several weeks.

-

Systemic Administration: For studying central effects, lidocaine is often delivered via continuous infusion using subcutaneously implanted osmotic minipumps.[8] Doses in rat models typically range from 0.15 to 1.3 mg/kg/h.[8] Intravenous (IV) bolus doses are also used, ranging from 1-5 mg/kg.[4]

-

Local Administration: To investigate peripheral effects, lidocaine (e.g., 2% solution) is applied via local infiltration around the nerve prior to injury (preemptive analgesia).[7][9]

-

Mechanical Allodynia (von Frey Test):

-

Rats are placed on an elevated mesh floor and allowed to acclimate.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The threshold is determined as the filament force that elicits a paw withdrawal response. A lower threshold indicates increased mechanical sensitivity.

-

-

Thermal Hyperalgesia (Hargreaves Test):

-

Rats are placed in a plexiglass chamber on a glass floor.

-

A radiant heat source is focused on the plantar surface of the hind paw.

-

The time taken for the rat to withdraw its paw (thermal withdrawal latency) is recorded. A shorter latency indicates thermal hyperalgesia.

-

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from representative studies on lidocaine in neuropathic pain models.

Table 1: Effect of Continuous Systemic Lidocaine Infusion on Thermal Hyperalgesia in CCI Rats Source: Adapted from Sotgiu et al., Pain, 2002.[8]

| Treatment Group (n=6 per group) | Infusion Rate (mg/kg/h) | Mean Plasma Conc. (µg/mL) | Thermal Withdrawal Latency (Day 3, seconds) | Outcome vs. Saline Control |

| CCI + Saline | N/A | N/A | ~7.5 | Hyperalgesia Developed |

| CCI + Lidocaine | 0.15 | Not Reported | ~8.0 | No significant effect |

| CCI + Lidocaine | 0.33 | 0.11 | ~8.5 | No significant effect |

| CCI + Lidocaine | 0.67 | 0.36 | ~12.0 | Prevented Hyperalgesia |

| CCI + Lidocaine | 1.3 | 0.45 | ~12.5 | Prevented Hyperalgesia |

| Sham + Saline | N/A | N/A | ~12.0 | No Hyperalgesia |

Table 2: Effect of Preemptive Local Lidocaine on Pain Behaviors in CCI Rats Source: Adapted from Batista et al., Arq Neuropsiquiatr, 2009.[7][9]

| Treatment Group | Measurement | Day 7 Post-Op | Day 14 Post-Op | Day 21 Post-Op |

| Group 2 (CCI only) | Scratching Time (sec) | ~10 | ~15 | ~12 |

| Thermal Latency (sec) | ~6 | ~5 | ~6 | |

| Group 3 (CCI + Preemptive Lidocaine 2%) | Scratching Time (sec) | ~5 | ~6 | ~5 |

| Thermal Latency (sec) | ~10 | ~11 | ~10 | |

| P-value (Group 2 vs. 3) | Scratching Time | p < 0.05 | p=0.0005 | p < 0.05 |

| Thermal Latency | p < 0.05 | p=0.003 | p < 0.05 |

Table 3: Effect of Lidocaine Pre-treatment on Nerve Discharge and Cellular Markers Source: Adapted from Lin et al., Int J Mol Sci, 2013.[10]

| Treatment Group | Mechanical Threshold (g) | Ectopic Discharges (spikes/sec) | c-Fos Positive Cells (count) |

| CCI + Saline | ~4.5 | ~15 | ~120 |

| CCI + Lidocaine (Low Dose) | ~7.0 | ~10 | ~80 |

| CCI + Lidocaine (High Dose) | ~11.0 | ~5 | ~40 |

Overall Experimental Workflow

The logical flow of a typical preclinical study investigating lidocaine for neuropathic pain involves several key stages, from model induction to final data analysis.

Conclusion

Preliminary investigations in animal models provide compelling evidence for the efficacy of this compound in mitigating neuropathic pain. The data consistently demonstrates that lidocaine, administered either systemically or locally, can prevent the development of and reverse established thermal hyperalgesia and mechanical allodynia.[7][8][9] Its mechanism is primarily attributed to the blockade of aberrant voltage-gated sodium channel activity in injured neurons, supplemented by significant anti-inflammatory actions.[1][4][5] The quantitative findings from these preclinical models have established effective dose ranges and have elucidated the key cellular and signaling pathways involved, providing a strong rationale for the clinical trials that have subsequently confirmed its utility in human patients with neuropathic pain.[1][2] Further research is warranted to optimize dosing strategies and explore its long-term effects and potential for combination therapies.

References

- 1. Intra-Venous Lidocaine to Relieve Neuropathic Pain: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Intra-Venous Lidocaine to Relieve Neuropathic Pain: A Systematic Review and Meta-Analysis [frontiersin.org]

- 3. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mypcnow.org [mypcnow.org]

- 5. Lidocaine ameliorates chronic constriction injury-induced neuropathic pain through regulating M1/M2 microglia polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Continual systemic infusion of lidocaine provides analgesia in an animal model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preemptive analgesic effect of lidocaine in a chronic neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pre-Emptive Treatment of Lidocaine Attenuates Neuropathic Pain and Reduces Pain-Related Biochemical Markers in the Rat Cuneate Nucleus in Median Nerve Chronic Constriction Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Lidocaine's Anti-Inflammatory Properties: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lidocaine (B1675312), a widely utilized local anesthetic, exhibits significant anti-inflammatory properties that extend beyond its primary function of neuronal blockade. This document provides a comprehensive in vitro characterization of these properties, summarizing key findings on its mechanisms of action, its effects on various immune cells, and the modulation of inflammatory signaling pathways. Quantitative data from multiple studies are presented in structured tables for comparative analysis. Detailed experimental protocols for core assays and visual representations of key signaling pathways are included to facilitate the replication and further exploration of these findings in a research and development setting.

Mechanisms of Action

Lidocaine's anti-inflammatory effects are multifaceted, primarily revolving around the modulation of immune cell function and the suppression of pro-inflammatory signaling cascades.[1][2][3] The principal mechanisms identified through in vitro studies include:

-

Inhibition of Pro-inflammatory Cytokine and Chemokine Production: Lidocaine has been demonstrated to reduce the secretion of key inflammatory mediators such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) from various cell types.[1][4]

-

Modulation of Immune Cell Activity: It directly impacts the function of inflammatory cells, including neutrophils and macrophages, by inhibiting processes like migration, phagocytosis, and the oxidative burst.[1][5]

-

Suppression of Key Signaling Pathways: A critical mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1] Lidocaine can also modulate Toll-like receptor (TLR) signaling, particularly TLR4.[1]

-

Ion Channel Blockade: While its anesthetic effect is due to the blockade of voltage-gated sodium channels in neurons, this action on ion channels in immune cells may also contribute to its anti-inflammatory properties by altering intracellular ion concentrations and downstream signaling.[2][6]

Data Summary: Quantitative Effects of Lidocaine In Vitro

The following tables summarize the quantitative data from various in vitro studies on the anti-inflammatory effects of lidocaine.

Table 1: Effect of Lidocaine on Cytokine Production

| Cell Type | Stimulant | Lidocaine Concentration | Cytokine | Percent Inhibition | Reference |

| HT-29 and Caco-2 (Intestinal Epithelial Cells) | TNF-α (200 ng/mL) | 50 µM | IL-1β | Significant (P < 0.03) | [4] |

| HT-29 and Caco-2 (Intestinal Epithelial Cells) | TNF-α (200 ng/mL) | 100 µM | IL-8 | Significant (P < 0.002) | [4] |

| RAW264.7 (Murine Macrophages) | LPS (100 ng/mL) | 20 µg/mL | IL-1β | Significant (P < 0.05) | |

| Jurkat T cells | Anti-CD3 | 100 µg/mL | TNF-α mRNA | ~50% | [7] |

| Jurkat T cells | Anti-CD3 | 100 µg/mL | IL-2 mRNA | ~60% | [7] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | N/A | 0.25-1.5 mM | IFN-γ (CD8+ cells) | Dose-dependent decrease | [8][9] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | N/A | 0.25-1.5 mM | IL-12 (CD14+ cells) | Dose-dependent decrease | [8][9] |

Table 2: Effect of Lidocaine on Neutrophil Function

| Neutrophil Source | Lidocaine Concentration | Measured Function | Observation | Reference |

| Human | 400 µM | Oxidative Burst | ~20% reduction | [5] |

| Human | 400 µM | Phagocytosis | ~20% reduction | [5] |

| Human | 400 µM | ATP Concentration | Significant decrease | [5] |

| Human | 400 µM | Apoptosis | Induced | [5] |

| Human | 4 mmol/L | NETosis (PMA-stimulated) | Decreased | [10] |

Key Signaling Pathways Modulated by Lidocaine

Inhibition of the NF-κB Pathway

Lidocaine has been shown to inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory genes.[1] This inhibition prevents the transcription of various cytokines and chemokines, representing a central mechanism of its anti-inflammatory action.

Experimental Workflow for In Vitro Anti-Inflammatory Assessment

The following diagram illustrates a general workflow for assessing the anti-inflammatory properties of a compound like lidocaine in vitro.

Detailed Experimental Protocols

Quantification of Cytokine Production by ELISA

This protocol is adapted from studies measuring cytokine release from cultured cells.[4]

-

Cell Seeding and Culture: Seed cells (e.g., RAW264.7 macrophages or HT-29 epithelial cells) in 24-well plates at a density of 1 x 10^5 cells/well and culture overnight in appropriate media.

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of lidocaine sulfate (B86663) (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control. Incubate for 2 hours.

-

Stimulation: Add the inflammatory stimulus (e.g., 100 ng/mL Lipopolysaccharide (LPS)) to the wells, except for the negative control wells.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant and store it at -80°C until analysis.

-

ELISA: Quantify the concentration of the target cytokine (e.g., IL-1β, TNF-α) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production by lidocaine compared to the stimulated control.

Assessment of Neutrophil Oxidative Burst by Flow Cytometry

This protocol is based on methodologies used to assess neutrophil function.[5]

-

Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Lidocaine Treatment: Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS) and incubate with or without lidocaine (e.g., 400 µM) for 30 minutes at 37°C.

-

Staining: Add a fluorescent probe sensitive to reactive oxygen species (ROS), such as Dihydrorhodamine 123 (DHR 123), to the cell suspension.

-

Stimulation: Stimulate the neutrophils with an activating agent like Phorbol 12-myristate 13-acetate (PMA).

-

Flow Cytometry Analysis: After a short incubation period (15-30 minutes), acquire the samples on a flow cytometer. The oxidation of DHR 123 to the fluorescent Rhodamine 123 is measured in the appropriate channel (e.g., FITC).

-

Data Analysis: Compare the mean fluorescence intensity (MFI) of lidocaine-treated samples to the control samples to determine the effect on the oxidative burst.

Measurement of NF-κB Activation by Western Blot

This protocol outlines the steps to assess the phosphorylation of NF-κB pathway components.[1]

-

Cell Culture and Treatment: Culture cells (e.g., murine macrophages) to 80% confluency. Pre-treat with lidocaine for 2 hours before stimulating with LPS for a short period (e.g., 30-60 minutes).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of p-IκBα to total IκBα in lidocaine-treated cells indicates inhibition of NF-κB activation.

Conclusion

The in vitro evidence strongly supports the anti-inflammatory properties of lidocaine. Its ability to suppress the production of pro-inflammatory cytokines, modulate the activity of key immune cells like neutrophils and macrophages, and inhibit central signaling pathways such as NF-κB, underscores its potential as a therapeutic agent beyond its anesthetic applications. The data and protocols presented in this guide provide a solid foundation for further research into the specific molecular targets of lidocaine and for the development of novel anti-inflammatory therapies.

References

- 1. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory aspects of Lidocaine: a neglected therapeutic stance for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lidocaine inhibits secretion of IL-8 and IL-1β and stimulates secretion of IL-1 receptor antagonist by epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lidocaine enhances apoptosis and suppresses mitochondrial functions of human neutrophil in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Synthesis and Purity of Lidocaine Sulfate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical synthesis of lidocaine (B1675312) and its subsequent conversion to lidocaine sulfate (B86663). It details the prevalent synthetic methodologies, common impurities, and analytical techniques for purity assessment, tailored for professionals in research and drug development.

Chemical Synthesis of Lidocaine

The most common and industrially significant route for the synthesis of lidocaine begins with the starting material 2,6-dimethylaniline (B139824). The synthesis is typically a two-step process involving an acylation reaction followed by a nucleophilic substitution.

Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide

The first step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride. This reaction is typically carried out in a suitable organic solvent, such as glacial acetic acid or toluene (B28343).[1] The use of a weak base, like sodium acetate (B1210297), is often employed to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting aniline (B41778) and hinder the reaction.

Step 2: Synthesis of Lidocaine (Free Base)

The intermediate, α-chloro-2,6-dimethylacetanilide, is then reacted with diethylamine (B46881) to form the lidocaine free base. This is a nucleophilic substitution reaction where the diethylamine displaces the chloride ion.[1] The reaction is typically performed in a non-polar solvent like toluene and may require heating to proceed at a reasonable rate.

Conversion to Lidocaine Sulfate

For many pharmaceutical and research applications, the basic lidocaine is converted to a more water-soluble salt form, such as this compound. This is achieved by reacting the lidocaine free base with sulfuric acid in a suitable solvent, such as ethanol (B145695) or ether.[1] The resulting this compound salt precipitates out of the solution and can be collected by filtration.

Synthesis and Purification Workflow

Caption: Chemical synthesis pathway of lidocaine and its conversion to this compound.

Purity of this compound

The purity of this compound is critical for its use in research and pharmaceutical applications. Impurities can arise from the starting materials, intermediates, byproducts of the synthesis, or degradation of the final product.

Common Impurities

The most common process-related impurities in lidocaine synthesis include:

-

2,6-Dimethylaniline: The starting material for the synthesis. Its presence indicates an incomplete reaction or inadequate purification.[2][3]

-

α-Chloro-2,6-dimethylacetanilide (Impurity H): The intermediate in the synthesis. Its presence suggests an incomplete reaction in the second step.[3]

-

Degradation Products: Lidocaine can degrade under certain conditions, such as in the presence of strong acids, bases, or oxidizing agents, to form various degradation products.

Quantitative Data on Yield and Purity

The yield and purity of lidocaine can vary depending on the specific synthetic protocol and purification methods employed. The following table summarizes reported yields and purities from various sources.

| Synthetic Method | Reported Yield | Reported Purity (HPLC) | Reference |

| Reaction of 2,6-dimethylaniline and 2-(diethylamino)-N,N-dialkyl acetamide | 95.4% | 99.931% | [4] |

| Reaction of 2,6-dimethylaniline and 2-(diethylamino)-N,N-dialkyl acetamide | 96.6% | 99.939% | [4] |

| Reaction of 2,6-dimethylaniline and 2-(diethylamino)-N,N-dialkyl acetamide | 98.7% | 99.993% | [4] |

| Reaction with nickel trifluoromethanesulfonate (B1224126) and Hβ molecular sieve | 97.5% | 99.82% | [5] |

| Two-step synthesis from 2,6-dimethylaniline (student lab) | 40% | Not specified | [6] |

| Synthesis using various solvents (THF) | 76-90% | Not specified | [7] |

| Synthesis using various solvents (Ethyl Acetate) | 58-74% | Not specified | [7] |

Pharmacopeial Standards

Pharmacopeias such as the United States Pharmacopeia (USP) set limits for impurities in pharmaceutical-grade lidocaine and its salts. These standards provide a benchmark for the quality and purity required for clinical use.

| Impurity | USP Limit |

| Total Impurities | ≤0.5% |

| Any individual impurity | ≤0.1% |

| Lidocaine Related Compound H | ≤0.1% |

| Ropivacaine Related Compound A | ≤0.01% |

| Residue on Ignition | ≤0.1% |

| Sulfate | ≤0.1% |

Data from a technical data sheet for Lidocaine Hydrochloride, USP Grade.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing synthetic and analytical procedures. The following sections provide protocols for the synthesis of lidocaine and its analysis.

Synthesis of Lidocaine

This protocol is a common laboratory-scale synthesis of lidocaine.

Materials:

-

2,6-Dimethylaniline

-

Glacial Acetic Acid

-

Chloroacetyl Chloride

-

Sodium Acetate

-

Toluene

-

Diethylamine

-

Hydrochloric Acid (3M)

-

Sodium Hydroxide (30%)

-

Anhydrous Sodium Carbonate

Procedure:

-

Synthesis of α-Chloro-2,6-dimethylacetanilide:

-

Dissolve 2,6-dimethylaniline in glacial acetic acid.

-

Slowly add chloroacetyl chloride to the solution while stirring.

-

Warm the solution gently (e.g., on a steam bath to 40-50°C).

-

Add a solution of sodium acetate in water to precipitate the product.

-

Cool the mixture and collect the solid product by vacuum filtration.

-

Wash the solid with water and air dry.

-

-

Synthesis of Lidocaine (Free Base):

-

In a round-bottom flask, combine the α-chloro-2,6-dimethylacetanilide from the previous step with toluene.

-

Add an excess of diethylamine (typically 3 moles per mole of the chloro-intermediate).

-

Reflux the mixture for a sufficient time (e.g., 90 minutes) to complete the reaction.

-

After cooling, filter the mixture to remove the diethylamine hydrochloride salt.

-

Transfer the filtrate to a separatory funnel and wash with water.

-

Extract the organic layer with 3M HCl.

-

Cool the acidic aqueous layer and make it strongly basic with 30% NaOH.

-

Extract the liberated lidocaine free base with pentane.

-

Wash the pentane layer with water, dry over anhydrous sodium carbonate, and evaporate the solvent to obtain the lidocaine free base as an oil or solid.

-

Conversion to this compound

Materials:

-

Lidocaine (Free Base)

-

Ether (or other suitable solvent)

-

Sulfuric Acid in Ethanol (e.g., 2.2 M)

Procedure:

-

Dissolve the lidocaine free base in ether (e.g., 10 mL per gram of lidocaine).

-

Slowly add a stoichiometric amount of a solution of sulfuric acid in ethanol while stirring.

-

The this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration.

-

Wash the solid with a small amount of cold ether or acetone (B3395972) and air dry.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of lidocaine and its common impurities.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 0.05 M disodium (B8443419) hydrogen phosphate, pH adjusted to 6.0) and acetonitrile (B52724) (e.g., 55:45 v/v).[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm.[2]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Sample Preparation:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare a solution of the synthesized this compound sample in the mobile phase.

-

Filter both solutions through a 0.45 µm syringe filter before injection.

Analysis:

-

Inject the standard solution to determine the retention time and response factor for lidocaine.

-

Inject the sample solution.

-

Identify the lidocaine peak based on its retention time.

-

Identify and quantify any impurity peaks by comparing their retention times to known impurity standards or by using relative response factors.

-

Calculate the purity of the sample by determining the area percentage of the lidocaine peak relative to the total area of all peaks.

Purity Analysis Workflow

Caption: A typical workflow for the purity analysis of this compound by HPLC.

References

- 1. cerritos.edu [cerritos.edu]

- 2. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. halocolumns.com [halocolumns.com]

- 4. CN112521298A - Synthesis method of lidocaine - Google Patents [patents.google.com]

- 5. Lidocaine synthesis - chemicalbook [chemicalbook.com]

- 6. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. media.laballey.com [media.laballey.com]

Exploratory Studies on Lidocaine Sulfate in Primary Cell Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine (B1675312), a widely used local anesthetic, exerts its primary effect by blocking voltage-gated sodium channels, thereby inhibiting nerve impulse transmission. Beyond its well-established anesthetic properties, emerging research in primary cell cultures has unveiled a spectrum of cellular effects, including modulation of inflammatory pathways, cytotoxicity, and influences on cell proliferation and differentiation. These findings have significant implications for its clinical applications, particularly in contexts such as postoperative analgesia, anti-inflammatory therapies, and regenerative medicine. This technical guide provides a comprehensive overview of exploratory studies on lidocaine sulfate (B86663) in various primary cell cultures, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Data Presentation: Quantitative Effects of Lidocaine on Primary Cell Cultures

The following tables summarize the dose- and time-dependent effects of lidocaine on the viability, proliferation, and cytotoxicity of various primary cell cultures as reported in the scientific literature.

Table 1: Effects of Lidocaine on Primary Human Mesenchymal Stem Cell (MSC) Viability

| Lidocaine Concentration | Exposure Time | Viability Assay | Observed Effect | Citation(s) |

| 1 mg/mL | 1-4 hours | Trypan Blue | No significant difference in viability compared to control. | |

| 2 mg/mL | 1, 2, or 4 hours | Trypan Blue | Significant decline in the number of viable cells. | |

| 4 mg/mL | 1 or 2 hours | Trypan Blue | Significant decline in viable cells, but cells recovered after 24-48 hours. | |

| 4 mg/mL | 4 hours | Trypan Blue | Viable cells were barely detected; cells did not recover. | |

| 8 mg/mL | 1 or 2 hours | Trypan Blue | Significant decline in viable cells, but cells recovered after 24-48 hours. | |

| 8 mg/mL | 4 hours | Trypan Blue | Viable cells were barely detected; cells did not recover. |

Table 2: Effects of Lidocaine on Primary Human Fibroblast Proliferation and Viability

| Lidocaine Concentration | Exposure Time | Cell Type | Assay | Observed Effect | Citation(s) |

| 0.5% | Not Specified | Human Tenon's Fibroblasts | MTT | 62.67% viability. | |

| 1.0% | Not Specified | Human Tenon's Fibroblasts | MTT | 18.31% viability. | |

| 1.5% | Not Specified | Human Tenon's Fibroblasts | MTT | 16.71% viability. | |

| 2.0% | Not Specified | Human Tenon's Fibroblasts | MTT | 16.71% viability. | |

| Clinically Relevant Conc. | Not Specified | Aged Human Dermal Fibroblasts | Proliferation Assay | Inhibition of proliferation to 88% of control. | |

| 1 x 10⁻⁸ M | Not Specified | Human Gingival Fibroblasts | DNA Synthesis Assay | Maximal increase in DNA synthesis. |

Table 3: Effects of Lidocaine on Primary Chondrocyte Viability

| Lidocaine Concentration | Exposure Time | Cell Type | Viability Assay | Observed Effect | Citation(s) |

| 0.125% - 1.0% | 24 hours | Bovine Articular Chondrocytes | Fluorescent Probes | Time- and dose-dependent decrease in cell viability. | |

| 0.5% | 1 hour | Primary Human Chondrocytes | Flow Cytometry | No significant effect on viability after 24 hours. | |

| 1% | 1 hour | Primary Human Chondrocytes | Flow Cytometry | Detectable, but not significant, decrease in viability after 24 hours. | |

| 2% | 1 hour | Primary Human Chondrocytes | Flow Cytometry | Massive necrosis of chondrocytes after 24 hours. | |

| 0.5% and 1% | 1, 7 days | Canine Articular Chondrocytes | Live-Dead Assay | Complete loss of chondrocyte viability. |

Table 4: Effects of Lidocaine on Primary Neuron Viability

| Lidocaine Concentration | Exposure Time | Cell Type | Viability Assay | Observed Effect | Citation(s) |

| 3 mM | Not Specified | Retinoic acid-differentiated human neuroblastoma SH-SY5Y cells | Trypan Blue, LDH Release, Flow Cytometry | Induction of apoptosis. | |

| 10 mM | Not Specified | Retinoic acid-differentiated human neuroblastoma SH-SY5Y cells | Trypan Blue, LDH Release, Flow Cytometry | 47% of the cell population was necrotic. | |

| 30 mM | 4 minutes | Rat Dorsal Root Ganglion (DRG) Neurons | Histological Analysis | Neuronal death observed. | |

| <10 mM | 10 minutes | Human SH-SY5Y Neuroblastoma Cells | Caspase-3/-7 Activation | Did not cause significant caspase activation. |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of lidocaine's effects on primary cell cultures.

Primary Cell Culture and Lidocaine Treatment

Objective: To establish and maintain primary cell cultures and expose them to various concentrations of lidocaine sulfate.

Materials:

-

Primary tissue source (e.g., human adipose tissue, articular cartilage, dorsal root ganglia)

-

Digestion enzymes (e.g., collagenase, trypsin)

-

Complete culture medium (specific to cell type, e.g., DMEM, EMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound solution (sterile, stock solution of known concentration)

-

6-well or 96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Isolation: Isolate primary cells from the tissue source using established enzymatic digestion protocols. For example, mince tissue and incubate with a digestion enzyme solution (e.g., collagenase) to release the cells.

-

Cell Seeding: Centrifuge the cell suspension, resuspend the pellet in complete culture medium, and count the viable cells using a hemocytometer and Trypan Blue staining. Seed the cells into culture plates at a predetermined density (e.g., 1 x 10⁵ cells/well for a 6-well plate).

-

Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach the desired confluency (typically 70-80%).

-

Lidocaine Treatment: Prepare a series of lidocaine dilutions in culture medium from the stock solution to achieve the desired final concentrations (e.g., 1, 2, 4, 8 mg/mL).

-

Remove the existing culture medium from the cells and replace it with the lidocaine-containing medium.

-

Incubate the cells for the specified exposure times (e.g., 30 minutes, 1 hour, 4 hours, 24 hours).

Cell Viability and Cytotoxicity Assays

Objective: To quantify the effect of lidocaine on cell viability and cytotoxicity.

A. Trypan Blue Exclusion Assay

Principle: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

Procedure:

-

Following lidocaine treatment, detach the cells from the culture plate using a gentle cell scraper or trypsin.

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

B. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

After lidocaine exposure in a 96-well plate, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Express the results as a percentage of the absorbance of untreated control cells.

Cell Proliferation Assay (BrdU Incorporation)

Objective: To measure the rate of DNA synthesis as an indicator of cell proliferation.

Procedure:

-

During the final hours of lidocaine treatment, add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the culture medium.

-

Incubate for a defined period to allow BrdU to be incorporated into the DNA of proliferating cells.

-

Fix the cells and permeabilize the cell membranes.

-

Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

-

Add the enzyme substrate and measure the resulting colorimetric or fluorescent signal, which is proportional to the amount of BrdU incorporated.

Signaling Pathways and Visualizations

Lidocaine has been shown to modulate several key intracellular signaling pathways, influencing cellular processes beyond its primary anesthetic function.

NF-κB Signaling Pathway

Lidocaine has been demonstrated to inhibit the NF-κB signaling pathway in a dose-dependent manner. This inhibition leads to a reduction in the expression of pro-inflammatory mediators.

Caption: Lidocaine's inhibition of the NF-κB signaling pathway.

PI3K/AKT/mTOR Signaling Pathway

Studies have shown that lidocaine can inhibit the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is crucial for cell growth, proliferation, and survival.

Caption: Lidocaine's inhibitory effects on the PI3K/AKT/mTOR pathway.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound on primary cell cultures.

Caption: General workflow for studying lidocaine in primary cells.

Conclusion

The exploratory studies summarized in this guide highlight the complex and multifaceted interactions of this compound with primary cells. The dose- and time-dependent effects on cell viability and proliferation, coupled with the modulation of key signaling pathways like NF-κB and PI3K/AKT/mTOR, underscore the importance of careful consideration of lidocaine's cellular impacts in various clinical and research settings. The provided data tables, detailed experimental protocols, and pathway visualizations serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the mechanisms of action of lidocaine and explore its potential therapeutic applications beyond local anesthesia. Further in-depth studies are warranted to translate these in vitro findings into clinically relevant outcomes.

References

Methodological & Application

Application Notes and Protocols for Patch-Clamp Electrophysiology Studies of Lidocaine Sulfate in Neurons

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lidocaine (B1675312), a widely used local anesthetic and Class Ib antiarrhythmic drug, exerts its primary effects by blocking voltage-gated sodium channels (Nav).[1][2] This action inhibits the initiation and propagation of action potentials in excitable cells, such as neurons.[3] The patch-clamp technique is an essential tool for investigating the detailed mechanisms of lidocaine's interaction with neuronal ion channels.[4] These application notes provide a comprehensive guide to studying the effects of lidocaine sulfate (B86663) on neurons using whole-cell patch-clamp electrophysiology.

Mechanism of Action

Lidocaine exhibits a state-dependent blockade of voltage-gated sodium channels, showing a higher affinity for the open and inactivated states of the channel compared to the resting state.[1][5] This property leads to a use-dependent or frequency-dependent block, where the inhibitory effect is more pronounced in rapidly firing neurons.[6][7] Lidocaine binds to a receptor site within the pore of the sodium channel, physically occluding the passage of sodium ions.[2][8] While its primary target is Nav channels, lidocaine can also affect other ion channels at higher concentrations, including voltage-gated potassium and calcium channels, as well as hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[3][9][10]

Quantitative Data Summary

The inhibitory effects of lidocaine on voltage-gated sodium channels can be quantified by various parameters, most notably the half-maximal inhibitory concentration (IC50). The IC50 value is dependent on the subtype of the sodium channel, the holding potential, and the firing frequency.

| Parameter | Nav Subtype | Cell Type | Lidocaine Concentration | Effect | Reference |

| Tonic Block IC50 | TTX-resistant (TTX-r) | DRG Neurons | 210 µM | Inhibition of INa | [8] |

| Tonic Block IC50 | TTX-sensitive (TTX-s) | DRG Neurons | 42 µM | Inhibition of INa | [8] |

| Inactivated State Block IC50 | TTX-resistant (TTX-r) | DRG Neurons | 60 µM | Inhibition of INa | [8] |